2-Methoxy-6-(3-nitrophenyl)pyridine
Overview
Description
“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.
Chemical Reactions Analysis
The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Scientific Research Applications
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Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives have shown diverse biological activities and have potential for newer therapeutic possibilities .
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Fungicidal Activity of Nitrophenylpyridines
- Field : Agricultural Chemistry .
- Application : Nitrophenyl-pyridines have been studied for their fungicidal activity .
- Methods : The preparation of new substituted nitrophenyl-pyridines involves the nitration of 3-methyl-2-phenylpyridine, 3-methyl-4-phenylpyridine, and 2-methyl-3-phenylpyridine .
- Results : The monomethyl substituted nitrophenylpyridines displayed weak or moderate fungicidal activity .
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Antimicrobial and Antiviral Activities of Pyridine Compounds
- Field : Medicinal Chemistry .
- Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods : The synthesis of pyridine compounds involves various methods, including the reaction of acetylene with hydrogen cyanide in a red-hot iron tube furnace, and the Hantzsch synthesis, which is a multicomponent reaction .
- Results : Pyridine compounds have shown promising antimicrobial and antiviral activities, which could be beneficial in the context of the COVID-19 pandemic .
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Cytotoxic Activity of 2-Methoxypyridine-3-carbonitrile Derivatives
- Field : Pharmaceutical Sciences .
- Application : A series of 2-methoxypyridine-3-carbonitrile derivatives were synthesized and assessed for their cytotoxic activity .
- Methods : The compounds were synthesized by the condensation of chalcones with malononitrile in a basic medium .
- Results : Some of the compounds exhibited promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines .
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Antihypertensive Activity of 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates
- Field : Pharmaceutical Sciences .
- Application : A class of compounds, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates, has been studied for their antihypertensive activity .
- Methods : The compounds were synthesized by the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure .
- Results : The asymmetrically substituted derivatives showed superior pharmacological activities (coronary vasodilation, antihypertensive activity) compared to the symmetrically substituted derivatives in many cases . One representative of this class was selected for further development as an antihypertensive drug .
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Synthesis of Hantzsch Poly-substituted Pyridines Containing Adamantyl Moiety
- Field : Organic Chemistry .
- Application : A one-step procedure has been developed for the synthesis of new Hantzsch poly-substituted pyridines from a three-component reaction .
- Methods : The reaction involves N-(adamantan-1-yl)acetoacetamide, aldehyde derivatives, ammonium acetate in ethanol in the presence of montmorillonite K10 catalyst under reflux conditions .
- Results : The presence of adamantyl moiety in adamantyl acetoacetamide as an active methylene component leads to a strong steric hindrance and accelerates the oxidation of 1,4-dihydropyridines to the pyridine derivatives .
Safety And Hazards
properties
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 | |
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(3-nitrophenyl)pyridine | |
CAS RN |
1313359-04-4 | |
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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